molecular formula C29H28N4O5S2 B2795581 2-(3-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 912906-57-1

2-(3-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2795581
CAS RN: 912906-57-1
M. Wt: 576.69
InChI Key: JTVKWJHJTWJKPB-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including an azepane sulfonyl group, a phenyl group, an oxadiazole group, and a benzoisoquinoline dione group. These groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, while the oxadiazole group might participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase its rigidity and potentially its melting point .

Scientific Research Applications

Synthesis and Chemical Characterization

Studies in the realm of heterocyclic chemistry often focus on the synthesis and characterization of complex molecules. For instance, research on quinones and heterocyclic compounds provides foundational knowledge on the synthesis of benzo[de]isoquinoline derivatives and other related compounds. These studies are crucial for understanding the chemical behavior and potential applications of such molecules in various fields, including material science and pharmaceuticals (Gorelik et al., 1971) (Kametani et al., 1975).

Chemosensors and Fluorescent Probes

Research on naphthalimide derivatives highlights the development of chemosensors for ion detection, demonstrating the utility of these compounds in analytical chemistry. These findings illustrate the potential of benzo[de]isoquinoline derivatives for use in sensing applications, offering a pathway to the development of novel diagnostic tools and environmental monitoring techniques (Zhang et al., 2020).

Molecular Electronics and Photophysical Properties

Investigations into benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes reveal insights into their electron affinity and stacking arrangements. These studies are pertinent for the design and development of organic electronic materials, showcasing the relevance of such compounds in creating more efficient and stable electronic devices (Zhou et al., 2022).

Antimicrobial and Antifungal Activity

Synthesis and biological evaluation of novel benzo[de]isoquinoline-1,3(2H)-dione derivatives reveal their antimicrobial and antifungal properties. These findings underscore the potential pharmaceutical applications of such compounds, particularly in developing new antibiotics and antifungal agents (Sirgamalla & Boda, 2019).

Natural Product Isolation

The isolation of new compounds from natural sources, such as the rhizomes of Musa basjoo, demonstrates the occurrence and relevance of benzo[de]isoquinoline derivatives in nature. These studies contribute to the understanding of natural product chemistry and the potential for discovering new bioactive compounds with unique properties (Ma et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, compounds containing sulfonyl groups can be irritants and should be handled with care .

Future Directions

Future research on this compound could involve further exploration of its synthesis, structural analysis, and potential biological activity. This could include studies on its interaction with biological targets, its potential therapeutic effects, and its toxicity .

properties

IUPAC Name

2-[3-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O5S2/c34-27-23-13-6-9-20-10-7-14-24(25(20)23)28(35)33(27)17-8-18-39-29-31-30-26(38-29)21-11-5-12-22(19-21)40(36,37)32-15-3-1-2-4-16-32/h5-7,9-14,19H,1-4,8,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVKWJHJTWJKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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